Cucurbit[7]uril
Description
Properties
IUPAC Name |
3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBFUIMGBWEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316938 | |
| Record name | Cucurbit[7]uril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1163.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259886-50-5 | |
| Record name | Cucurbit[7]uril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cucurbit[7]uril (CB[7]) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Guest-Mediated Selective Complexation
A breakthrough in CB7 purification involves leveraging its host-guest chemistry to form stable complexes with specific guest molecules. This method, detailed in a 2014 patent, avoids the laborious separation of CB homologs by directly using the crude mixture:
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Dissolution and complexation :
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Isolation and guest removal :
Table 1: Key Steps in Guest-Mediated CB7 Purification
| Step | Description | Conditions |
|---|---|---|
| 1 | Complex formation | 6 M HCl, guest addition, ultrasonication |
| 2 | Precipitation | Centrifugation, drying |
| 3 | Guest removal | DMSO extraction, filtration |
This method capitalizes on CB7’s cavity size (∼5.4 Å) to selectively bind guests that fit its dimensions, such as adamantane derivatives or ferrocene.
Characterization of Purified CB7
Post-purification, CB7 is rigorously characterized to confirm its structure and purity:
Spectroscopic Analysis
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Fourier-transform infrared spectroscopy (FTIR) : CB7 exhibits characteristic carbonyl stretches at 1,730 cm⁻¹ and 1,470 cm⁻¹, confirming the presence of portal carbonyl groups.
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Nuclear magnetic resonance (NMR) : 1H NMR spectra show distinct peaks for equatorial and axial protons of the glycoluril units.
Thermal and Elemental Analysis
Table 2: Characterization Data for CB7
| Technique | Key Observations |
|---|---|
| FTIR | Peaks at 1,730 cm⁻¹ (C=O), 1,470 cm⁻¹ (C-N) |
| TGA | 10–15% weight loss below 300°C |
| Elemental | C: 44.2%, H: 3.7%, N: 34.1% (theoretical: C: 44.3%, H: 3.7%, N: 34.4%) |
Scalability and Industrial Relevance
The guest-mediated method offers scalability, as highlighted by its use of inexpensive guests and minimal purification steps. Industrial applications benefit from:
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High yield : The process avoids losses associated with traditional chromatography.
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Low toxicity : CB7’s biocompatibility supports pharmaceutical applications.
“The integration of host-guest chemistry into purification protocols represents a paradigm shift in cucurbituril synthesis.”
Chemical Reactions Analysis
Cucurbit7uril undergoes various chemical reactions, primarily driven by its ability to form host-guest complexes. These reactions include:
Substitution Reactions: Cucurbituril can participate in substitution reactions where guest molecules are exchanged within its cavity.
Oxidation and Reduction: While cucurbituril itself is relatively stable, it can influence the redox behavior of guest molecules within its cavity.
Complexation Reactions: It forms stable complexes with a wide range of molecules, including drug molecules, amino acids, peptides, and dyes
Common reagents used in these reactions include various organic and inorganic compounds that can act as guests or reactants within the cucurbit7uril cavity. The major products formed depend on the specific guest molecules involved in the reactions.
Scientific Research Applications
Cucurbit7uril has a wide range of scientific research applications, including:
Chemistry: It is used as a molecular container in host-guest chemistry, facilitating the study of molecular interactions and catalysis.
Biology: Cucurbituril is employed in the encapsulation and delivery of bioactive molecules, enhancing their stability and bioavailability.
Industry: Cucurbituril is used in the development of supramolecular hydrogels and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of cucurbit7uril involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and cation-dipole interactions. These interactions allow cucurbit7uril to encapsulate guest molecules within its cavity, thereby influencing their chemical behavior and stability. In antiviral applications, cucurbit7uril can bind to viral surface proteins, inhibiting their ability to infect host cells .
Comparison with Similar Compounds
Comparison with Similar Cucurbiturils
Cucurbit[n]urils (CB[n], n=5–10) share a common structural framework but differ in cavity size, solubility, and host-guest chemistry. Below is a systematic comparison:
Structural Properties and Solubility
Key Insights :
- CB[5] and CB[6] have smaller cavities suited for hosting ions (e.g., metal aqua complexes for CB[6] ).
- CB[7]’s intermediate size allows encapsulation of drugs (e.g., methotrexate ) and gases (CO₂ ).
- CB[8]’s larger cavity enables ternary complex formation (e.g., binding two cyclohexylamine derivatives ).
- CB[10]’s low solubility limits applications despite its large cavity .
Key Insights :
- CB[7] exhibits ultrahigh binding affinity (up to 10¹² M⁻¹) for adamantane derivatives, enabling pretargeted PET imaging .
- CB[8]’s ability to bind two guests facilitates applications in dynamic supramolecular assemblies .
Toxicity and Biocompatibility
Biological Activity
Cucurbit uril (CB7) is a member of the cucurbit[n]uril family, known for its unique ability to form host-guest complexes with a variety of molecules. This property has significant implications for its biological activity, particularly in drug delivery systems, anticancer therapies, and immunomodulation. This article provides an in-depth analysis of the biological activity of CB7, supported by recent research findings, data tables, and case studies.
Overview of Cucurbit uril
Cucurbit uril is a macrocyclic compound that can encapsulate guest molecules within its hydrophobic cavity. This encapsulation can enhance the solubility, stability, and bioavailability of various drugs. The unique structural properties of CB7 allow it to interact with both small organic molecules and larger biomolecules, making it a versatile candidate in medicinal chemistry.
Key Properties
- Molecular Structure : CB7 consists of seven glycoluril units linked by methylene bridges, forming a pumpkin-shaped cavity capable of hosting various guest molecules.
- Solubility : Highly soluble in water, which is advantageous for pharmaceutical applications.
- Biocompatibility : Exhibits low cytotoxicity, making it suitable for drug delivery systems.
1. Drug Delivery Systems
Cucurbit uril has been extensively studied as a drug delivery vehicle due to its ability to enhance the pharmacokinetic profiles of encapsulated drugs.
Case Study: Antidote Delivery
A study investigated the use of CB7 in delivering bisquaternary oximes (e.g., K027) for treating organophosphate poisoning. The findings indicated that CB7 improved the central nervous system targeting of these antidotes by:
- Scavenging paraoxon (a toxic organophosphate) and preventing it from entering the brain.
- Enhancing the availability of atropine in the central nervous system.
- Facilitating the passage of oximes into the brain, thus improving treatment efficacy .
2. Antitumor Activity
CB7 has shown promise in enhancing the efficacy of platinum-based anticancer drugs such as oxaliplatin and carboplatin.
Research Findings
- In Vitro Studies : CB7 was found to form stable complexes with oxaliplatin, which increased its stability and reactivity while modulating its immunological effects on peripheral blood mononuclear cells (PBMCs). The presence of CB7 altered T-cell populations without significantly affecting their activation status .
- Cytotoxicity Assessment : The cytotoxic effects of oxaliplatin were enhanced when delivered via CB7, suggesting a cooperative mechanism that could improve therapeutic outcomes in cancer treatment .
3. Modulation of Biological Activities
CB7's ability to form host-guest complexes can influence the biological activities of various compounds.
Example: Quinine Complexation
Research demonstrated that complexation with CB7 could modify the photophysical properties and acid-base behavior of quinine, an antimalarial drug. This interaction potentially enhances quinine's therapeutic efficacy while reducing adverse effects associated with its use .
Table 1: Summary of Biological Activities Associated with Cucurbit uril
Table 2: Comparative Efficacy of Drug Complexes with Cucurbit uril
Q & A
Q. What are the key methodologies for synthesizing CB[7] and optimizing its solubility for aqueous applications?
CB[7] synthesis typically involves acid-catalyzed condensation of glycoluril and formaldehyde under controlled conditions. To enhance solubility, sulfonation or functionalization with hydrophilic groups (e.g., hydroxyl or carboxyl) is employed. For example, disulfonated CB[7] derivatives exhibit improved aqueous solubility while retaining host-guest binding capabilities, as demonstrated by modified synthetic protocols involving sulfonic acid precursors . Solubility optimization is critical for applications in biological or environmental systems, where polar solvents are required.
Q. How can researchers experimentally determine the binding affinity of CB[7] with cationic guests like methylviologen (MV²⁺)?
Binding studies often combine isothermal titration calorimetry (ITC) and UV-Vis/NMR spectroscopy. For MV²⁺, ITC quantifies thermodynamic parameters (ΔG, ΔH, and ΔS), while NMR chemical shift changes confirm inclusion geometry. Electrochemical methods (cyclic voltammetry) reveal redox-state-dependent binding: CB[7] preferentially binds MV²⁺ and its radical cation (MV⁺·) over the neutral MV⁰, with dimerization suppression observed via spectroelectrochemical analysis . These methods collectively provide mechanistic insights into host-guest dynamics.
Q. What structural features of CB[7] enable selective CO₂ adsorption, and how is this evaluated experimentally?
CB[7]’s rigid cavity (~7.3 Å) and electronegative carbonyl portals facilitate selective CO₂ uptake via dipole interactions and size exclusion. Gas adsorption is quantified using volumetric or gravimetric analyzers (e.g., ASAP 2020). Studies show CB[7]-based amorphous materials achieve CO₂/N₂ selectivity ratios >200 at 298 K, attributed to the cavity’s compatibility with CO₂’s quadrupole moment . Competitive adsorption experiments with mixed gases validate selectivity under simulated flue gas conditions.
Advanced Research Questions
Q. How do conflicting reports on CB[7]’s binding selectivity for dicationic guests like diquat (DQ²⁺) versus paraquat (PQ²⁺) arise, and how can they be resolved?
DQ²⁺ binds weakly to CB[7] (K = 350 M⁻¹) but strongly to CB[8] (K = 4.8×10⁴ M⁻¹), whereas PQ²⁺ exhibits CB[7] preference. This discrepancy stems from differences in guest charge distribution and cavity size: DQ²⁺’s extended structure misfits CB[7], while PQ²⁺’s compact geometry aligns better. Resolving contradictions requires multi-technique validation (e.g., X-ray crystallography for inclusion geometry and ITC for thermodynamics) . Computational modeling (DFT) further clarifies steric and electronic compatibility .
Q. What strategies enable CB[7]-based supramolecular systems to achieve subcellular bioimaging and synergistic cancer therapy?
Functionalizing CB[7] with aggregation-induced emission (AIE) probes (e.g., tetraphenylethene derivatives) creates self-assembled nanoaggregates for lysosome-targeted imaging. These systems exploit CB[7]’s host-guest chemistry to co-load therapeutics (e.g., chemotherapeutic drugs) and photosensitizers. Upon cellular uptake, light irradiation triggers photodynamic therapy (ROS generation), while pH-responsive drug release enables synergistic treatment. In vitro studies demonstrate enhanced cytotoxicity in cancer cells compared to monotherapies .
Q. How can CB[7] be integrated into electrochemical sensors for detecting biomolecules like amantadine in biological fluids?
CB[7]-modified electrodes (e.g., graphene/CB[7] hybrids) enhance sensor selectivity via host-guest recognition. Amantadine’s adamantane group binds CB[7] with high affinity (K ~10⁵ M⁻¹), detectable through voltammetric peak shifts. Method optimization involves adjusting electrode composition (e.g., CB[7] loading %) and buffer conditions (pH, ionic strength) to minimize interference from serum proteins . Calibration curves in spiked plasma show linear detection ranges (0.1–10 µM) with <5% RSD.
Methodological Considerations
Q. What experimental and computational approaches are used to analyze CB[7]-mediated modulation of radical species (e.g., AAPH-derived peroxyl radicals)?
Spectroscopic techniques (EPR, fluorescence quenching) track radical yields, while ITC quantifies CB[7]-AAPH binding. DFT calculations predict inclusion effects on radical stability: AAPH@CB[8] complexes reduce radical recombination, whereas CB[6] forms exclusion complexes. Controlled photolysis experiments correlate host presence with radical lifetimes, critical for applications in oxidative stress studies .
Q. How can researchers design fluorescent probes using CB[7] for environmental analyte detection (e.g., homocysteine or nitroaromatics)?
Competitive displacement assays are common: CB[7] pre-loaded with a fluorescent dye (e.g., berberine) releases the dye upon analyte binding, restoring fluorescence. For homocysteine, thiol-specific probes (e.g., coumarin derivatives) are designed with binding constants 10²–10³ higher than competing agents. Detection limits are optimized via Stern-Volmer analysis and validated in real water matrices .
Data Interpretation Challenges
Q. How should researchers address variability in reported binding constants for CB[7]-drug complexes (e.g., ethambutol or berberine)?
Variability arises from solvent effects (e.g., ionic strength), temperature, and technique-specific assumptions (e.g., 1:1 vs. 2:1 stoichiometry in ITC). Standardization using reference systems (e.g., CB[7]-adamantaneamine, K = 10¹² M⁻¹) and cross-validation with orthogonal methods (e.g., NMR titrations vs. fluorescence) improve reliability .
Q. What factors influence the stability of CB[7]-peptide complexes in biomedical applications, and how can they be controlled?
Peptide sequence (e.g., methionine vs. oxidized methionine sulfone) and charge density dictate binding. Oxidized residues reduce affinity due to steric hindrance, as shown by SPR and MALDI-TOF. Controlling oxidation states (e.g., via antioxidants) or engineering peptides with CB[7]-compatible motifs (e.g., N-terminal aromatics) enhances complex stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
